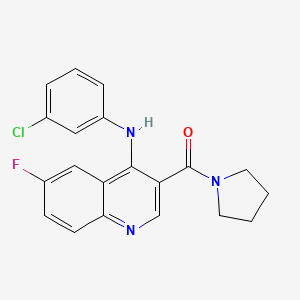![molecular formula C21H16FN3O5S2 B2497758 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206991-43-6](/img/structure/B2497758.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure incorporates several key functional groups, including the 1,4-benzodioxin, oxadiazole, and sulfonamide moieties, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, starting with the preparation of the core benzodioxin and oxadiazole rings followed by their functionalization with sulfonamide groups. For instance, compounds with similar structural features have been synthesized through reactions involving sodium borohydride reduction, condensation with sulfonyl chlorides, and further modifications to introduce specific substituents (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of heterocyclic rings, which are crucial for its biological activity. The 1,4-benzodioxin and 1,2,4-oxadiazol rings serve as the scaffold, with the sulfonamide group providing polar character and enhancing solubility. These structural features are essential for the interaction of the compound with biological targets.
Chemical Reactions and Properties
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, owing to their functional groups. The sulfonamide group, in particular, can undergo hydrolysis under acidic or basic conditions, affecting the compound's stability and reactivity (Itazaki et al., 1988).
Applications De Recherche Scientifique
Enzyme Inhibitory Potential
- Abbasi et al. (2019) synthesized new sulfonamides, including compounds with a benzodioxane and acetamide structure, to investigate their enzyme inhibitory potential. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE). The in silico molecular docking results were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antibacterial and Anti-inflammatory Applications
- Abbasi et al. (2017) aimed to synthesize sulfonamides bearing a 1,4-benzodioxin ring with potential antibacterial properties. The synthesized compounds showed good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme (Abbasi et al., 2017).
Antibacterial Agents
- Abbasi et al. (2016) researched the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides. These compounds showed cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Activities
- Shingare et al. (2018) synthesized a set of benzene sulfonamide pyrazole thio-oxadiazole derivatives. These compounds displayed promising antibacterial activity against various bacterial strains and were also active against the tubercular strain H37Rv (Shingare et al., 2018).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S2/c1-25(15-5-6-16-17(12-15)29-9-8-28-16)32(26,27)18-7-10-31-19(18)21-23-20(24-30-21)13-3-2-4-14(22)11-13/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVVTNREPNWRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)
![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)
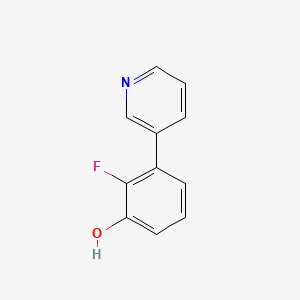
![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)
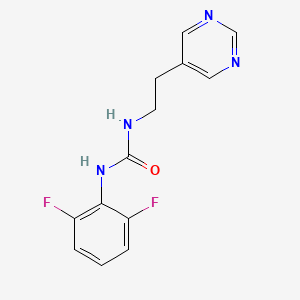
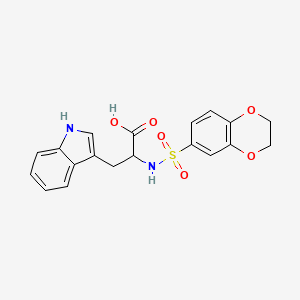

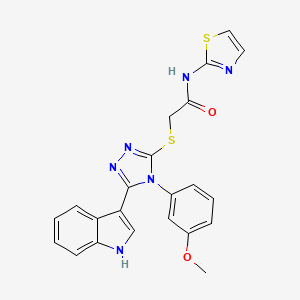
![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)
